molecular formula C18H12O6 B2799118 3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one CAS No. 2319898-13-8

3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2799118
CAS No.: 2319898-13-8
M. Wt: 324.288
InChI Key: IKSCCORQUTYVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with a chromen-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one typically involves multiple steps. One common approach is the Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . Another method involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O6/c1-21-12-4-2-10-6-13(18(20)24-15(10)8-12)17(19)11-3-5-14-16(7-11)23-9-22-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSCCORQUTYVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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